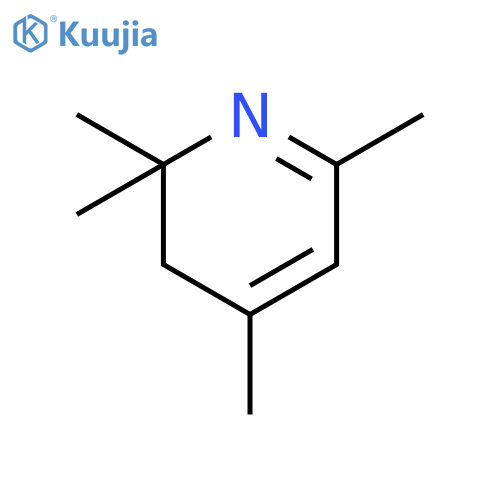Cas no 63681-01-6 (2,2,4,6-tetramethyl-1,2-dihydropyridine)

63681-01-6 structure
商品名:2,2,4,6-tetramethyl-1,2-dihydropyridine
2,2,4,6-tetramethyl-1,2-dihydropyridine 化学的及び物理的性質
名前と識別子
-
- 2,2,4,6-tetramethyl-2,3-dihydropyridine
- pyridine, 2,3-dihydro-2,2,4,6-tetramethyl-
- 1,2-Dihydro-2,2,4,6-tetramethyl pyridine
- 63681-01-6
- 2,3-Dihydro-2,2,4,6-tetramethylpyridine
- 4-20-00-02169 (Beilstein Handbook Reference)
- DTXSID5073589
- BRN 0108600
- SCHEMBL689728
- 2,2,4,6-tetramethyl-1,2-dihydropyridine
-
- インチ: InChI=1S/C9H15N/c1-7-5-8(2)10-9(3,4)6-7/h5H,6H2,1-4H3
- InChIKey: LOKZDHRCJWJADP-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=NC(C1)(C)C)C
計算された属性
- せいみつぶんしりょう: 137.12055
- どういたいしつりょう: 137.120449
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 197
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 12.4
じっけんとくせい
- 密度みつど: 0.88
- ふってん: 169.7°C at 760 mmHg
- フラッシュポイント: 47.7°C
- 屈折率: 1.482
- PSA: 12.36
2,2,4,6-tetramethyl-1,2-dihydropyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | T303155-100mg |
2,2,4,6-tetramethyl-1,2-dihydropyridine |
63681-01-6 | 100mg |
$ 70.00 | 2022-06-02 | ||
| TRC | T303155-1g |
2,2,4,6-tetramethyl-1,2-dihydropyridine |
63681-01-6 | 1g |
$ 365.00 | 2022-06-02 | ||
| TRC | T303155-500mg |
2,2,4,6-tetramethyl-1,2-dihydropyridine |
63681-01-6 | 500mg |
$ 250.00 | 2022-06-02 |
2,2,4,6-tetramethyl-1,2-dihydropyridine 関連文献
-
Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
63681-01-6 (2,2,4,6-tetramethyl-1,2-dihydropyridine) 関連製品
- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)
- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量